High-Strength Differential Evidence Is Currently Absent from Authoritative Sources
Following an exhaustive search of primary research papers, patents (including WO-2007064566-A3, WO-2005063704, and US-8759365-B2), ChEMBL, BindingDB, PubChem BioAssay, and the Therapeutic Target Database—while strictly excluding benchchems.com, molecule.com, evitachem.com, and vulcanchem.com—no head-to-head or cross-study comparable quantitative biological data (e.g., Ki, IC50, EC50, selectivity ratios, metabolic stability, or in vivo efficacy) were identified for 1-acetyl-N-ethyl-N-(3-methylphenyl)azetidine-3-carboxamide against a named comparator [1][2]. The compound is catalogued as a CB1 antagonist (TTD Drug ID D0TS3S) [2] and belongs to a patent class of heterocycle-substituted 3-alkyl azetidine derivatives reviewed in PMID 26161824, but no compound-specific activity values are publicly disclosed in the accessible literature [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki or IC50) |
|---|---|
| Target Compound Data | Not publicly available from authoritative sources |
| Comparator Or Baseline | Rimonabant (Ki ~2 nM at CB1) and other azetidine analogs from WO-2007064566-A3 (individual values not linked to this CAS) |
| Quantified Difference | Cannot be calculated; data absent |
| Conditions | N/A — no assay data retrieved |
Why This Matters
Procurement decisions cannot be evidence-based for this specific compound until quantitative benchmark data are published in peer-reviewed journals or publicly accessible patent biological examples.
- [1] Barmade MA, Murumkar PR, Yadav MR. A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opin Ther Pat. 2015;25(10):1093-116. PMID: 26161824. View Source
- [2] Therapeutic Target Database (TTD). Drug ID: D0TS3S, Heterocyclic-substituted 3-alkyl azetidine derivative 3. https://dlb.idrblab.net/ttd/data/drug/details/d0ts3s (accessed 2026-04-28). View Source
